
2-(4-Bromothiophen-2-yl)-2,2-difluoroacetic acid
Overview
Description
2-(4-Bromothiophen-2-yl)-2,2-difluoroacetic acid is an organic compound that features a brominated thiophene ring and a difluoroacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromothiophen-2-yl)-2,2-difluoroacetic acid typically involves the bromination of thiophene followed by the introduction of the difluoroacetic acid group. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative of thiophene with a brominated precursor under palladium catalysis .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process would include steps such as purification and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromothiophen-2-yl)-2,2-difluoroacetic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki–Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Boronic Acids: Used as coupling partners in Suzuki–Miyaura reactions.
Bases: Such as potassium carbonate, used to facilitate the coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, coupling with different boronic acids can yield a variety of substituted thiophene derivatives.
Scientific Research Applications
2-(4-Bromothiophen-2-yl)-2,2-difluoroacetic acid has several applications in scientific research:
Material Science: Used in the synthesis of organic semiconductors and conductive polymers.
Medicinal Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(4-Bromothiophen-2-yl)-2,2-difluoroacetic acid depends on its specific application. In coupling reactions, the compound acts as a substrate that undergoes palladium-catalyzed cross-coupling to form new carbon-carbon bonds. The molecular targets and pathways involved would vary based on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)-2,2-difluoroacetic acid: Similar structure but with a phenyl ring instead of a thiophene ring.
2-(4-Chlorothiophen-2-yl)-2,2-difluoroacetic acid: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
2-(4-Bromothiophen-2-yl)-2,2-difluoroacetic acid is unique due to the presence of both a brominated thiophene ring and a difluoroacetic acid moiety
Properties
IUPAC Name |
2-(4-bromothiophen-2-yl)-2,2-difluoroacetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF2O2S/c7-3-1-4(12-2-3)6(8,9)5(10)11/h1-2H,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWTGPIKMQQEGEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)C(C(=O)O)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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